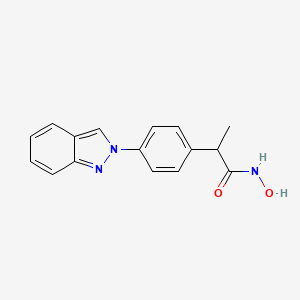

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide

Description

Properties

CAS No. |

81265-80-7 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-hydroxy-2-(4-indazol-2-ylphenyl)propanamide |

InChI |

InChI=1S/C16H15N3O2/c1-11(16(20)18-21)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)17-19/h2-11,21H,1H3,(H,18,20) |

InChI Key |

APVBOPWEQGIKPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Notes

Methodological Tools : Structural characterization of related compounds relied on SHELX for crystallography ( ) and WinGX/ORTEP for data refinement and visualization ( ), ensuring high-precision structural assignments.

Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons are inferred from analogs with shared functional groups.

Substituent Optimization : The alpha-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs, a hypothesis supported by stability trends in 3f–3l .

Biological Activity

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and structure. The presence of the indazole moiety contributes to its biological properties, particularly in relation to enzyme inhibition and receptor modulation.

- Histone Deacetylase Inhibition : Research has indicated that compounds similar to this compound may act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This is particularly relevant for conditions such as ischemia and other inflammatory diseases .

- Cell Proliferation and Differentiation : Studies suggest that the compound could influence cell proliferation and differentiation, potentially through interactions with specific signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| HDAC Inhibition | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Cell Proliferation | Modulates growth factor signaling |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cancer Research : A study demonstrated that similar compounds could inhibit tumor growth in xenograft models by promoting apoptosis through HDAC inhibition. This suggests a potential application in cancer therapy .

- Cardiovascular Studies : Investigations into ischemic conditions revealed that the compound could mitigate myocardial injury, indicating its role as a protective agent during cardiac events .

- Neuroprotective Effects : Research has shown that compounds with similar structures exhibit neuroprotective effects, potentially benefiting conditions like stroke or neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.